molecular formula C14H12N2O3 B5223317 [(3-nitrophenyl)(phenyl)methyl]formamide

[(3-nitrophenyl)(phenyl)methyl]formamide

Cat. No. B5223317
M. Wt: 256.26 g/mol
InChI Key: YJBHQKZGDIWRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-nitrophenyl)(phenyl)methyl]formamide, commonly known as NPF, is a chemical compound that has gained significant attention in the field of scientific research. NPF is a yellow crystalline powder that is soluble in organic solvents and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of NPF is not fully understood, but it is believed to involve the formation of a Schiff base intermediate between the aldehyde group of NPF and the amino group of the target molecule. This intermediate then undergoes a series of reactions, leading to the formation of the final product.
Biochemical and physiological effects:
NPF has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that NPF can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, NPF has been shown to possess antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NPF in lab experiments is its high yield and purity. NPF is also a relatively inexpensive reagent, making it an attractive option for researchers on a budget. However, one limitation of using NPF is its potential toxicity. NPF is a potentially hazardous chemical, and proper safety precautions must be taken when handling it.

Future Directions

There are several potential future directions for research involving NPF. One area of interest is the development of new synthetic methodologies using NPF as a reagent. Additionally, there is potential for NPF to be used in the development of new drugs and therapeutic agents. Further research is also needed to fully understand the mechanism of action of NPF and its potential applications in various scientific fields.
In conclusion, [(3-nitrophenyl)(phenyl)methyl]formamide is a versatile reagent that has gained significant attention in the field of scientific research. Its high yield and purity make it an attractive option for researchers, and its potential applications in various scientific fields make it a promising area of study for future research.

Synthesis Methods

The synthesis of NPF involves the reaction between 3-nitrobenzaldehyde and benzylamine in the presence of formic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization. The yield of NPF obtained from this synthesis method is high, and the purity of the compound is excellent.

Scientific Research Applications

NPF has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of NPF is in the synthesis of organic compounds. NPF is a versatile reagent that can be used in the synthesis of a wide range of organic compounds, including heterocyclic compounds, amino acids, and peptides.

properties

IUPAC Name

N-[(3-nitrophenyl)-phenylmethyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-10-15-14(11-5-2-1-3-6-11)12-7-4-8-13(9-12)16(18)19/h1-10,14H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBHQKZGDIWRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)[N+](=O)[O-])NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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